molecular formula C14H12N4O2S2 B2470757 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide CAS No. 2034613-91-5

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2470757
CAS No.: 2034613-91-5
M. Wt: 332.4
InChI Key: PEXBXGYNVNZKKL-UHFFFAOYSA-N
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Description

N-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyrazine core substituted with a thiophene ring at the 3-position and a pyridine-sulfonamide moiety at the methyl-linked position. Sulfonamides are historically significant for their antimicrobial properties, though modern derivatives are explored for diverse biological activities, including enzyme inhibition and fluorescence applications .

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c19-22(20,11-3-1-5-15-9-11)18-10-12-14(17-7-6-16-12)13-4-2-8-21-13/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXBXGYNVNZKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide typically involves multi-step reactions. One common method includes the condensation of pyrazin-2-amine with thiophene-2-carboxylic acid, followed by sulfonation and subsequent coupling with pyridine-3-sulfonyl chloride. The reaction conditions often require the use of catalysts such as TiCl4 and solvents like DMF or DMSO to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural features and properties of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide with related sulfonamides:

Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound Pyrazine + pyridine-sulfonamide Thiophen-2-yl, methyl linker Hypothesized enzyme inhibition, fluorescence?
4-Amino-N-(3-methoxypyrazinyl)benzenesulfonamide (Sulfapyrazinemethoxine) Pyrazine + benzene-sulfonamide Methoxy group, amino linkage Antibacterial, solubility modulated by methoxy
4-Amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide Pyridazine + benzene-sulfonamide Methoxy, amino Antimicrobial, structural rigidity from pyridazine
N-[2-(3-Methyl-1-oxo-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]methanesulfonamide Pyrrolopyrazine + methanesulfonamide Methylpyrrolopyrazine, ethyl linker Crystallized via slow evaporation; sulfonamide as H-bond donor

Key Observations :

  • Thiophene vs. Methoxy Groups : The thiophene substituent in the target compound may enhance lipophilicity and π-π interactions compared to methoxy-containing analogs like sulfapyrazinemethoxine. This could improve membrane permeability but reduce aqueous solubility .
  • Pyrazine vs.
  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via sulfonylation of amine intermediates, suggesting the target compound could be prepared similarly using pyridine-3-sulfonyl chloride and a thiophene-pyrazine methylamine precursor .

Crystallographic and Validation Methods

  • SHELXL Refinement : Used for small-molecule crystallography to optimize bond lengths/angles (e.g., used SHELXL for refinement) .
  • Structure Validation : Tools like PLATON (mentioned in ) ensure geometric accuracy and detect disorders, critical for confirming sulfonamide conformations .

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:

  • Molecular Formula: C14_{14}H12_{12}N4_4O2_2S2_2
  • Molecular Weight: 332.4 g/mol
  • CAS Number: 2034613-91-5

The compound features a pyridine sulfonamide moiety linked to a pyrazine ring that is further substituted with a thiophene group, which contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

In Vitro Studies

  • Antibacterial Activity:
    • The compound demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentrations (MICs) were reported as low as 0.22 to 0.25 µg/mL for its most active derivatives, indicating potent antibacterial properties .
  • Antifungal Activity:
    • Inhibition zones were observed against fungal strains such as Candida albicans and Aspergillus niger, with MIC values ranging from 6 to 9 µg/mL .
    • The compound exhibited synergistic effects when combined with traditional antifungal agents, enhancing their efficacy .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication:

  • DNA Gyrase Inhibition: The compound has been shown to inhibit DNA gyrase with an IC50 value of approximately 31.64 µM, which is critical for bacterial DNA supercoiling and replication .
  • Dihydrofolate Reductase (DHFR) Inhibition: It also acts as an inhibitor of DHFR, with an IC50 value ranging from 0.52 to 2.67 µM, further contributing to its antimicrobial effects .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of the compound against clinical isolates. The results indicated that:

CompoundMIC (µg/mL)Target Pathogen
7b0.22Staphylococcus aureus
130.25Escherichia coli
4a6Candida albicans

These findings suggest that the compound's derivatives possess significant potential for development into therapeutic agents against resistant strains of bacteria and fungi .

Synergistic Effects

In another study, the combination of this compound with Ciprofloxacin showed reduced MICs, indicating a synergistic effect that could enhance treatment outcomes for infections caused by resistant pathogens .

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